B1576820 Pleurain-A4

Pleurain-A4

货号: B1576820
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .

属性

生物活性

Antibacterial, Antifungal

序列

SIITTTKEAKLPQLWKQIACRLYNTC

产品来源

United States

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:

Property This compound Magainin-2 Bombinin H4
Amino Acid Length 24 residues 23 residues 27 residues
Secondary Structure α-helix (stabilized) Amphipathic α-helix β-sheet/α-helix mix
MIC (μg/mL) 2–8 (Gram-negative) 4–16 (Gram-negative) 8–32 (Gram-negative)
Hemolytic Activity <5% at 100 μg/mL 10–15% at 100 μg/mL 20–25% at 100 μg/mL
Thermal Stability Retains activity at 80°C Degrades at 60°C Degrades at 70°C

Key Findings :

  • This compound demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
  • Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds

This compound is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).

Property This compound Pexiganan LL-37
Mechanism of Action Membrane disruption Membrane pore formation Membrane disruption + immunomodulation
Biofilm Inhibition Effective at 10 μg/mL Requires 20–40 μg/mL Ineffective alone
Cytotoxicity (IC₅₀) >200 μg/mL 50–100 μg/mL 30–60 μg/mL
Clinical Trials Preclinical stage Phase III (discontinued) Phase II (dermatology)

Key Findings :

  • This compound outperforms LL-37 in biofilm eradication, a critical factor in chronic infections .
Gaps in Current Knowledge
  • Resistance Mechanisms : Unlike LL-37, this compound’s resistance profile in multidrug-resistant strains remains underexplored .
  • Synergistic Effects: Limited data exist on its synergy with conventional antibiotics (e.g., β-lactams) .
Proposed Studies
  • In Vivo Efficacy : Toxicity and pharmacokinetic studies in mammalian models are needed to advance clinical translation .
  • Structural Optimization : Engineering analogues with enhanced protease resistance could improve therapeutic utility .

Supplementary Data Overview

Supplementary Tables S1–S4 (see Additional Files 1–8 ) provide raw data on MIC values, hemolysis assays, and structural modeling. For reproducibility, experimental protocols are detailed in the Supplementary Methods section .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。